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molecular formula C13H16N2O4 B8737228 3-Cyclohexylamino-4-nitro-benzoic Acid

3-Cyclohexylamino-4-nitro-benzoic Acid

Cat. No. B8737228
M. Wt: 264.28 g/mol
InChI Key: VJXPEUCGFQFSGZ-UHFFFAOYSA-N
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Patent
US07511145B2

Procedure details

A mixture of 3-fluoro-4-nitrobenzoic acid (0.35 g, 1.891 mmol) and cyclohexylamine (2.17 mL, 18.91 mmol) in NMP (10 mL) was stirred under Ar at 85° C. for 6 h. The solvent was evaporated under high vacuum. The residue was purified by chromatography using CH3Cl-MeOH (10:1) as the eluent to give the title intermediate in a quantitative yield. MS: 263.11 (M−H+).
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([OH:7])=[O:6].[CH:14]1([NH2:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1>CN1C(=O)CCC1>[CH:14]1([NH:20][C:2]2[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=2[N+:11]([O-:13])=[O:12])[C:5]([OH:7])=[O:6])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Quantity
2.17 mL
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
10 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred under Ar at 85° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under high vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(CCCCC1)NC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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